molecular formula C9H24N3O9P3Pt B161104 Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II) CAS No. 134669-29-7

Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II)

Cat. No. B161104
M. Wt: 606.3 g/mol
InChI Key: MXESVCDEMBGIHK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II), also known as JM-216, is a platinum-based anticancer drug that has been developed as a potential alternative to cisplatin. It is a second-generation platinum complex that has shown promising results in preclinical studies and has been evaluated in clinical trials for the treatment of various types of cancer.

Mechanism Of Action

The mechanism of action of Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II) is similar to that of cisplatin, which involves the formation of DNA adducts that interfere with DNA replication and transcription, leading to cell death. However, Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II) has been shown to have a different spectrum of activity and may be less prone to resistance compared to cisplatin.

Biochemical And Physiological Effects

Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II) has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. It has also been shown to have less nephrotoxicity (kidney damage) compared to cisplatin, which is a major side effect of platinum-based chemotherapy.

Advantages And Limitations For Lab Experiments

One advantage of Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II) is its potential as an alternative to cisplatin, which is a widely used chemotherapy drug but is associated with significant side effects. Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II) has also shown promising results in preclinical studies and has been evaluated in clinical trials, indicating its potential as a therapeutic agent. However, one limitation is that it may not be effective against all types of cancer and may have different side effects compared to cisplatin.

Future Directions

There are several future directions for research on Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II). One area of interest is the development of new formulations or delivery methods to improve its efficacy and reduce side effects. Another area of research is the identification of biomarkers that can predict response to treatment and guide patient selection. Additionally, further studies are needed to determine the optimal dosing and scheduling of Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II) in combination with other chemotherapeutic agents. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II) in various types of cancer.

Synthesis Methods

The synthesis of Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II) involves the reaction of cisplatin with cyclohexene oxide and triethylenetetramine, followed by the addition of phosphonic acid and ammonia. The resulting compound is then purified and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and X-ray crystallography.

Scientific Research Applications

Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II) has been extensively studied for its anticancer properties and has shown efficacy in a variety of cancer cell lines and animal models. It has been evaluated in clinical trials for the treatment of ovarian, lung, and prostate cancer, among others. The drug has been found to be well-tolerated and has shown promising results in combination with other chemotherapeutic agents.

properties

CAS RN

134669-29-7

Product Name

Diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II)

Molecular Formula

C9H24N3O9P3Pt

Molecular Weight

606.3 g/mol

IUPAC Name

cyclohexane-1,2-diamine;hydron;1-phosphonato-N,N-bis(phosphonatomethyl)methanamine;platinum(2+)

InChI

InChI=1S/C6H14N2.C3H12NO9P3.Pt/c7-5-3-1-2-4-6(5)8;5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;/h5-6H,1-4,7-8H2;1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);/q;;+2/p-2

InChI Key

MXESVCDEMBGIHK-UHFFFAOYSA-L

SMILES

[H+].[H+].[H+].[H+].C1CCC(C(C1)N)N.C(N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])P(=O)([O-])[O-].[Pt+2]

Canonical SMILES

[H+].[H+].[H+].[H+].C1CCC(C(C1)N)N.C(N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])P(=O)([O-])[O-].[Pt+2]

synonyms

cyclohexane-1,2-diamine(nitrilotris(methylphosphonato)(2-)-O(1),N(1))platinum (II)
DCTAMP
diamminecyclohexanoaminotrismethylenephosphonatoplatinum(II)

Origin of Product

United States

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